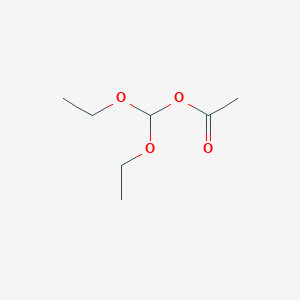
二丙基丙二酸
描述
Dipropylmalonic acid, also known as 2,2-Dipropylmalonic acid, is an intermediate of an anti-epileptic drug . Its molecular formula is C9H16O4 .
Synthesis Analysis
Dipropylmalonic acid is synthesized by the hydrolysis of diethyl dipropyl malonate with a potassium hydroxide solution in ethanol, which is refluxed for 4 hours .Molecular Structure Analysis
The molecular structure of Dipropylmalonic acid can be represented by the InChI string:InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) . The Canonical SMILES representation is CCCC(CCC)(C(=O)O)C(=O)O . Physical And Chemical Properties Analysis
Dipropylmalonic acid has a molecular weight of 188.22 g/mol . It has a density of 1.131±0.06 g/cm3 (Predicted) , a melting point of 154-156°C , and a boiling point of 345.8±25.0 °C (Predicted) . The flash point is 177.1°C , and the refractive index is 1.474 .科学研究应用
药理作用和作用机制
胰高血糖素类治疗糖尿病管理:对胰高血糖素肽如GIP(胃抑制性多肽)和GLP-1(类胰高血糖素-1)在糖尿病管理中的作用进行研究,揭示了相关化合物的治疗潜力。这些肽以葡萄糖依赖性方式调节胰岛素分泌,并导致了DPP-4抑制剂用于2型糖尿病治疗的开发,表明像二丙基丙二酸这样的化合物在药物开发中可能有应用领域(Drucker, 2003)。
放射合成羟基凝胶用于生物医学应用:对含有羧酸基团的羟基凝胶进行放射合成和表征的研究,如二丙基丙二酸,突显了它们在药物传递和组织工程等生物医学应用中的实用性。这些羟基凝胶对不同刺激表现出响应行为,使其适用于控制药物释放和生物分子分离(Güven等,1999)。
神经保护和认知效应:对磷酰乙酰肼类化合物,一类与羧酸相关的化合物进行研究,展示了其神经保护性质和改善学习和记忆的能力。这表明二丙基丙二酸在神经疾病治疗和认知增强研究中可能是一个潜在的研究方向(Semina et al., 2016)。
作用机制
Target of Action
Dipropylmalonic acid is a chemical compound with the molecular formula C9H16O4
Biochemical Pathways
Dipropylmalonic acid may be involved in various biochemical pathways. One potential pathway is the malonic ester synthesis . In this process, malonic ester’s α hydrogens, which are adjacent to two carbonyls, can be deprotonated to form Sodio Malonic Ester . .
Result of Action
It’s known that dipropylmalonic acid is an intermediate of an anti-epileptic drug , suggesting it may have a role in modulating neuronal activity.
安全和危害
When handling Dipropylmalonic acid, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化分析
Biochemical Properties
Dipropylmalonic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, dipropylmalonic acid is involved in reactions catalyzed by malonyl-CoA synthetase, where it acts as a substrate, leading to the formation of malonyl-CoA derivatives. These derivatives are crucial for fatty acid biosynthesis and elongation processes. Additionally, dipropylmalonic acid can interact with proteins involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
Dipropylmalonic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, dipropylmalonic acid can affect the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes. This compound also impacts cell signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in maintaining cellular energy homeostasis. By modulating these pathways, dipropylmalonic acid can alter cellular responses to metabolic stress and nutrient availability .
Molecular Mechanism
The molecular mechanism of dipropylmalonic acid involves its interactions with various biomolecules, including enzymes and proteins. Dipropylmalonic acid can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis, by competing with its natural substrate. This inhibition leads to a decrease in fatty acid synthesis, affecting overall lipid metabolism. Additionally, dipropylmalonic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipropylmalonic acid can change over time due to its stability and degradation properties. Dipropylmalonic acid is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that dipropylmalonic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to dipropylmalonic acid can lead to persistent changes in gene expression and metabolic activity, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of dipropylmalonic acid vary with different dosages in animal models. At low doses, dipropylmalonic acid can enhance metabolic activity and improve cellular function without causing significant adverse effects. At high doses, dipropylmalonic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be observed as threshold effects in animal studies. It is crucial to determine the optimal dosage range for dipropylmalonic acid to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Dipropylmalonic acid is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. It interacts with enzymes such as malonyl-CoA synthetase and acetyl-CoA carboxylase, influencing the formation and utilization of malonyl-CoA derivatives. These interactions affect metabolic flux and the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are essential for energy production and lipid metabolism. By modulating these pathways, dipropylmalonic acid can impact overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, dipropylmalonic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, dipropylmalonic acid can interact with binding proteins that facilitate its localization to specific cellular compartments. These interactions can influence the accumulation and activity of dipropylmalonic acid, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of dipropylmalonic acid is critical for its activity and function. Dipropylmalonic acid can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, dipropylmalonic acid may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, dipropylmalonic acid can be targeted to the endoplasmic reticulum, affecting lipid synthesis and protein folding processes. Understanding the subcellular localization of dipropylmalonic acid is essential for elucidating its precise mechanisms of action .
属性
IUPAC Name |
2,2-dipropylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRSQLKNZQKDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167624 | |
| Record name | Dipropylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-27-7 | |
| Record name | Dipropylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipropylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of dipropylmalonic acid and how does it influence its intermolecular interactions?
A1: Dipropylmalonic acid (C₉H₁₆O₄) exhibits a trans-planar configuration of its propyl chains [, ]. This structural feature contributes to the molecule's approximate pseudo-twofold rotation axis within its crystal structure. Furthermore, dipropylmalonic acid molecules engage in strong O-H···O hydrogen bonding, leading to the formation of an R²(8) ring structure [, ].
Q2: Can you describe an efficient method for synthesizing dipropylmalonic acid diester?
A2: A recently developed method utilizes alkali as a catalyst in an organic solvent to facilitate the reaction between diester malonate and 1-halogenated n-propane []. This method eliminates the need for phase-transfer catalysts, resulting in a faster reaction and simplified post-processing. The synthesized dipropylmalonic acid diester is then suitable for direct use in subsequent reactions, particularly for synthesizing pharmaceutical intermediates [].
Q3: What is a notable chemical reaction involving dipropylmalonic acid and what is its significance?
A3: Dipropylmalonic acid undergoes a decarboxylation reaction at elevated temperatures (170-180°C) to yield 2-valproic acid []. This reaction is particularly important because 2-valproic acid is a significant pharmaceutical compound. The described method produces high-purity 2-valproic acid with minimal impurities, offering a simple and effective approach for its synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



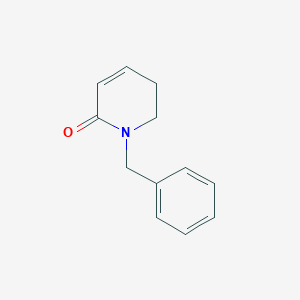


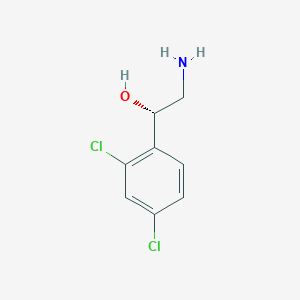

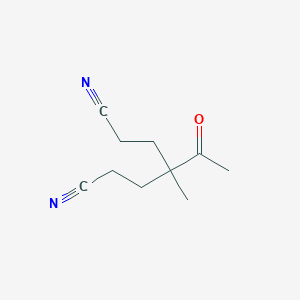
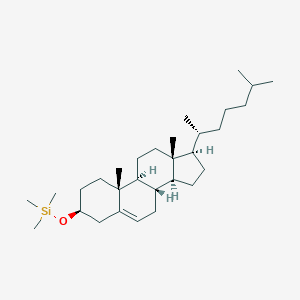

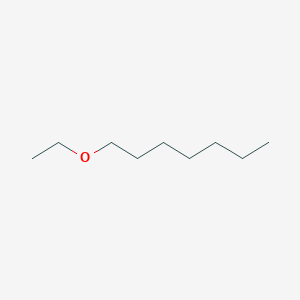
![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)

